molecular formula C12H18I2S B3047015 3,4-Dibutyl-2,5-diiodothiophene CAS No. 133750-15-9

3,4-Dibutyl-2,5-diiodothiophene

Cat. No.: B3047015
CAS No.: 133750-15-9
M. Wt: 448.15 g/mol
InChI Key: DGKRWXZUCUDQKN-UHFFFAOYSA-N
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Description

3,4-Dibutyl-2,5-diiodothiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two butyl groups at the 3 and 4 positions and two iodine atoms at the 2 and 5 positions on the thiophene ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibutyl-2,5-diiodothiophene typically involves a two-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibutyl-2,5-diiodothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the iodine atoms.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

3,4-Dibutyl-2,5-diiodothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dibutyl-2,5-diiodothiophene depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In chemical sensors, the thiophene ring can interact with analytes through π-π interactions or hydrogen bonding, leading to changes in the sensor’s properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibutyl-2,5-diiodothiophene is unique due to the presence of both butyl groups and iodine atoms, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

3,4-dibutyl-2,5-diiodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18I2S/c1-3-5-7-9-10(8-6-4-2)12(14)15-11(9)13/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKRWXZUCUDQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC(=C1CCCC)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18I2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573811
Record name 3,4-Dibutyl-2,5-diiodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133750-15-9
Record name 3,4-Dibutyl-2,5-diiodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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